molecular formula C8H12N2S B1303627 2-Thiophen-2-yl-piperazine CAS No. 85803-49-2

2-Thiophen-2-yl-piperazine

Cat. No. B1303627
CAS RN: 85803-49-2
M. Wt: 168.26 g/mol
InChI Key: BFVCDPJJFUPNAQ-UHFFFAOYSA-N
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Patent
US05210193

Procedure details

A solution of 8.2 g of ethylenediamine in 250 ml of ethanol was added to a solution of 17.64 g of the above aldehyde in 250 ml of ethanol at 0° C. This mixture was stirred at room temperature for 1.5 hours, recooled to 0° C. and 9.6 g of sodium borohydride was added. This mixture was stirred overnight, quenched with water and the ethanol removed. The residue was extracted with dichloromethane, washed with water, dried and evaporated. The residue was crystallized with ether-hexane, giving 12 g of 2-(2-thienyl)piperazine.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
17.64 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].[S:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[C:10](=O)[CH:11]=O.[BH4-].[Na+]>C(O)C>[S:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[CH:10]1[CH2:11][NH:4][CH2:1][CH2:2][NH:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
17.64 g
Type
reactant
Smiles
S1C(=CC=C1)C(C=O)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
9.6 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recooled to 0° C.
STIRRING
Type
STIRRING
Details
This mixture was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched with water
CUSTOM
Type
CUSTOM
Details
the ethanol removed
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with dichloromethane
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized with ether-hexane

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
S1C(=CC=C1)C1NCCNC1
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.